molecular formula C14H13ClN2O3S B10964803 N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide

N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B10964803
M. Wt: 324.8 g/mol
InChI Key: SVOYLGBGEQOVLQ-UHFFFAOYSA-N
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Description

N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorobenzenesulfonamido group attached to a phenylacetamide backbone. It is used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide can be compared with other similar compounds, such as:

    N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Known for its analgesic activity.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits antimicrobial properties.

    N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

N-[3-[(3-chlorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-5-3-6-13(9-12)17-21(19,20)14-7-2-4-11(15)8-14/h2-9,17H,1H3,(H,16,18)

InChI Key

SVOYLGBGEQOVLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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